Fenclozine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

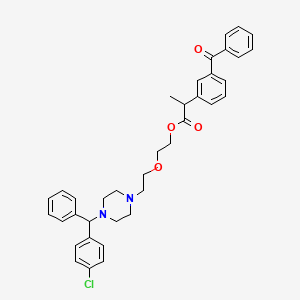

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39ClN2O4/c1-28(32-13-8-14-33(27-32)36(41)31-11-6-3-7-12-31)37(42)44-26-25-43-24-23-39-19-21-40(22-20-39)35(29-9-4-2-5-10-29)30-15-17-34(38)18-16-30/h2-18,27-28,35H,19-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBBBTQIVQBKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40997061 | |

| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75626-98-1 | |

| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl 3-benzoyl-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075626981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethyl 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40997061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fenclozine: A Technical Chronicle of a Promising Anti-Inflammatory Agent's Rise and Fall

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclozine, also known as Fenclozic acid and designated as I.C.I. 54,450, emerged from the laboratories of Imperial Chemical Industries (ICI) in the late 1960s as a novel non-steroidal anti-inflammatory drug (NSAID). Exhibiting potent anti-inflammatory, analgesic, and antipyretic properties in preclinical studies, it showed significant promise for the treatment of rheumatoid arthritis and other inflammatory conditions. Its mechanism of action was identified as the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAID activity. However, despite a positive preclinical safety profile, the clinical development of this compound was abruptly halted in 1970 due to unforeseen hepatotoxicity in human trials. This guide provides a comprehensive technical overview of the discovery, development, and eventual withdrawal of this compound, detailing its synthesis, pharmacological evaluation, and the toxicological findings that terminated its trajectory.

Discovery and Synthesis

This compound, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, was first synthesized and reported by researchers at Imperial Chemical Industries. The initial synthesis, a multi-step process characteristic of the era's organic chemistry, laid the groundwork for its subsequent pharmacological investigation.

While the original patent detailing the precise initial synthesis by Hepworth and Stacey of Imperial Chemical Industries Ltd. was filed in the late 1960s, a modern adaptation for the synthesis of a radiolabeled version of Fenclozic acid has been described, shedding light on the probable synthetic route. The synthesis of [¹⁴C] Fenclozic acid involves the use of labeled potassium cyanide, highlighting a pathway that likely mirrors the original industrial synthesis in its core transformations, albeit with updated methodologies and safety protocols.

Pharmacological Profile

This compound demonstrated a robust and promising pharmacological profile in a variety of preclinical models, positioning it as a potent anti-inflammatory, analgesic, and antipyretic agent. Its efficacy was comparable, and in some long-duration studies, superior to the then-standard NSAID, phenylbutazone.[1][2]

Data Presentation: Preclinical Efficacy

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Anti-Inflammatory Activity of this compound

| Experimental Model | Animal Species | Administration Route | Dose Range (mg/kg) | Observed Effect |

| Carrageenan-induced Paw Edema | Rat | Oral | 25 - 100 | Dose-dependent reduction in paw swelling |

| Adjuvant-induced Arthritis | Rat | Oral | 12.5 - 50 | Dose-dependent suppression of secondary lesions |

| Ultraviolet-induced Erythema | Guinea Pig | Oral | 2.5 - 10 | Dose-dependent inhibition of erythema |

Table 2: Analgesic Activity of this compound

| Experimental Model | Animal Species | Administration Route | Dose (mg/kg) | ED₅₀ (mg/kg) |

| Phenylquinone-induced Writhing | Mouse | Oral | 12.5 - 50 | ~25 |

Table 3: Antipyretic Activity of this compound

| Experimental Model | Animal Species | Administration Route | Dose (mg/kg) | Observed Effect |

| Yeast-induced Pyrexia | Rat | Oral | 25 - 100 | Dose-dependent reduction in rectal temperature |

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] By blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), this compound effectively reduces the downstream production of various pro-inflammatory prostaglandins.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.

Experimental Protocols

The preclinical evaluation of this compound utilized a battery of standard pharmacological assays to characterize its activity. The following are detailed methodologies for the key experiments cited.

Anti-inflammatory Activity

-

Objective: To assess acute anti-inflammatory activity.

-

Procedure:

-

Male albino Wistar rats (150-200g) are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

This compound, suspended in a suitable vehicle (e.g., 0.5% gum acacia), is administered orally at various doses. A control group receives the vehicle only.

-

One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

-

Objective: To evaluate efficacy in a model of chronic inflammation.

-

Procedure:

-

Arthritis is induced in male Wistar rats by a single intradermal injection of 0.1 mL of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad of the right hind paw.

-

This compound is administered orally daily, starting from the day of adjuvant injection (prophylactic model) or after the establishment of arthritis (therapeutic model).

-

The volume of both the injected and non-injected hind paws is measured at regular intervals for up to 21 days.

-

The severity of secondary lesions (in the non-injected paw, ears, and tail) is also scored.

-

The effect of this compound on paw swelling and arthritis score is compared to a control group.

-

-

Objective: To assess the inhibition of prostaglandin-mediated inflammation.

-

Procedure:

-

The dorsal skin of albino guinea pigs is depilated.

-

A designated area of the skin is exposed to a controlled dose of ultraviolet (UV) radiation from a mercury vapor lamp.

-

This compound is administered orally at various doses prior to UV exposure.

-

The intensity of the resulting erythema is scored at different time points (e.g., 2, 4, and 6 hours) after irradiation.

-

The dose required to produce a significant reduction in erythema is determined.

-

Analgesic Activity

-

Objective: To evaluate peripheral analgesic activity.

-

Procedure:

-

Male albino mice are used.

-

This compound is administered orally at various doses.

-

After a set time (e.g., 30-60 minutes), a 0.02% solution of phenylquinone in 5% ethanol (B145695) is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-15 minutes) after phenylquinone injection.

-

The percentage inhibition of writhing is calculated for each dose group compared to a vehicle-treated control group to determine the ED₅₀.

-

Antipyretic Activity

-

Objective: To assess the ability to reduce fever.

-

Procedure:

-

The basal rectal temperature of male Wistar rats is recorded.

-

Fever is induced by a subcutaneous injection of a 15% suspension of brewer's yeast in saline.

-

Approximately 18 hours after yeast injection, the rectal temperature is measured again to confirm the establishment of pyrexia.

-

This compound is administered orally at various doses to the pyretic rats.

-

Rectal temperature is recorded at hourly intervals for up to 4 hours after drug administration.

-

The reduction in temperature is compared to a control group of pyretic rats that received only the vehicle.

-

Experimental Workflow Diagram

Caption: The development and discontinuation workflow of this compound.

Clinical Development and Withdrawal

Following promising preclinical results, this compound (under the trade name 'Myalex') entered clinical trials for the treatment of rheumatoid arthritis. Initial human studies on serum concentrations were conducted in healthy individuals and patients with rheumatoid arthritis. However, these trials were short-lived. In 1970, reports of jaundice in patients receiving this compound led to its immediate withdrawal from clinical development.

The observed hepatotoxicity in humans was a stark contrast to the preclinical safety data obtained from animal models, highlighting the challenges of interspecies differences in drug metabolism and toxicity. Subsequent research has suggested that the liver damage was likely caused by the formation of a reactive metabolic intermediate of Fenclozic acid.

Conclusion

The story of this compound serves as a significant case study in pharmaceutical development. It underscores the critical importance of understanding a drug candidate's metabolic fate and the potential for species-specific toxicity. While its potent anti-inflammatory and analgesic properties demonstrated the validity of its therapeutic concept, the unforeseen hepatotoxicity in humans ultimately sealed its fate. The in-depth analysis of its discovery, preclinical evaluation, and the reasons for its failure provides valuable lessons for modern drug discovery and development, emphasizing the need for robust predictive toxicology and a thorough understanding of metabolic pathways early in the research pipeline.

References

- 1. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Fenclozic Acid: A Comprehensive Technical Review of its Chemical Synthesis and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s. It exhibited notable analgesic, antipyretic, and anti-inflammatory properties. However, its clinical development was halted due to findings of hepatotoxicity in human trials. This technical guide provides an in-depth overview of the chemical structure and synthesis of fenclozic acid, alongside a detailed exploration of its mechanism of action and the pathways leading to its liver toxicity.

Chemical and Physical Properties

Fenclozic acid is a derivative of thiazole (B1198619), characterized by a chlorophenyl group attached to the thiazole ring, which in turn is linked to an acetic acid moiety. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid |

| CAS Number | 17969-20-9 |

| Molecular Formula | C₁₁H₈ClNO₂S |

| Molecular Weight | 253.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 153-155 °C |

| Solubility | Soluble in acetone, chloroform, and ethyl acetate. Sparingly soluble in methanol (B129727) and ethanol (B145695). Practically insoluble in water. |

Synthesis of Fenclozic Acid

The synthesis of fenclozic acid is classically achieved through the Hantzsch thiazole synthesis. A modern and updated approach has been described, which improves upon the original methods from the 1960s. This synthesis involves the reaction of a thioamide with an α-haloketone to form the thiazole ring, followed by the introduction of the acetic acid side chain.

Experimental Protocol: Synthesis of Fenclozic Acid

This protocol is based on established synthetic routes, including modern adaptations for improved safety and efficiency.[1]

Step 1: Synthesis of 4-chlorothiobenzamide (B1225484)

-

To a solution of 4-chlorobenzonitrile (B146240) (1 eq) in pyridine (B92270) (5 mL/g), add triethylamine (B128534) (1.5 eq).

-

Bubble hydrogen sulfide (B99878) gas through the solution at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-chlorothiobenzamide.

Step 2: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

-

Dissolve 4-chlorothiobenzamide (1 eq) in ethanol (10 mL/g).

-

Add ethyl bromopyruvate (1.1 eq) to the solution.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize with a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate.

Step 3: Hydrolysis to Fenclozic Acid

-

Suspend ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1 eq) in a mixture of ethanol and water (1:1).

-

Add sodium hydroxide (B78521) (2.5 eq) and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, yields pure fenclozic acid.

References

I.C.I. 54,450 (Tamoxifen): A Technical Guide to its Original Patent, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

I.C.I. 54,450, now universally known as Tamoxifen, is a landmark molecule in the history of targeted cancer therapy. Initially synthesized in 1962 by Dr. Dora Richardson at Imperial Chemical Industries (ICI), it was the first selective estrogen receptor modulator (SERM) to be widely used in the treatment of estrogen receptor-positive breast cancer.[1][2][3] This technical guide provides an in-depth overview of the original patents, the seminal synthesis routes, and the molecular mechanism of action of this pivotal drug.

Original Patent Information

The journey of Tamoxifen from a laboratory curiosity to a blockbuster drug is reflected in its patent history. The initial patent was filed in the United Kingdom, with protection in the United States being a more protracted process.

| Patent Jurisdiction | Patent Number | Filing Date | Grant Date | Key Inventors/Assignee |

| United Kingdom | GB1013907 (also cited as 1099093) | 1962 | 1965 | Dora Richardson, Arthur Walpole / Imperial Chemical Industries (ICI)[1][2] |

| United States | US 4,536,516 | October 29, 1969 | August 20, 1985 | Imperial Chemical Industries (ICI)[4] |

Synthesis Routes

The original synthesis of Tamoxifen by Dora Richardson involved the separation of the geometric isomers of a triphenylethylene (B188826) derivative, as the therapeutic anti-estrogenic activity resides primarily in the (Z)-isomer.[5] Over the years, numerous synthetic routes have been developed. Below are protocols for a plausible original synthesis based on literature from the era and a more contemporary, efficient method.

Experimental Protocol 1: A Representative "Original" Synthesis Route

This route is based on the general strategies of the time, involving a Grignard reaction followed by dehydration and etherification.

Step 1: Synthesis of 1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol

-

To a solution of 4-methoxyphenylmagnesium bromide (prepared from 4-bromoanisole (B123540) and magnesium turnings) in anhydrous diethyl ether, add a solution of 1,2-diphenylbutan-1-one (B98858) in anhydrous diethyl ether dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to form a mixture of (E)- and (Z)-isomers of 1-(4-methoxyphenyl)-1,2-diphenylbut-1-ene

-

Dissolve the crude alcohol from Step 1 in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Demethylation to form 4-(1,2-diphenylbut-1-en-1-yl)phenol

-

Treat the mixture of isomers from Step 2 with a demethylating agent such as pyridine (B92270) hydrochloride at high temperature (e.g., 200-220°C) for several hours.

-

Cool the reaction mixture and dissolve it in water.

-

Acidify with hydrochloric acid to precipitate the phenolic product.

-

Filter the precipitate, wash with water, and dry.

Step 4: Etherification to form Tamoxifen

-

To a solution of the phenolic intermediate from Step 3 in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride.

-

After the evolution of hydrogen ceases, add 2-chloro-N,N-dimethylethanamine.

-

Heat the reaction mixture at 60-80°C for several hours.

-

Cool the mixture, pour it into water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

The resulting mixture of (E)- and (Z)-isomers is then separated by fractional crystallization of their salts (e.g., citrate) to isolate the desired (Z)-isomer (Tamoxifen).

Experimental Protocol 2: A Modern, Efficient Synthesis via McMurry Coupling

This route offers high stereoselectivity and is representative of more modern synthetic strategies.

-

In a round-bottom flask under an inert atmosphere, combine titanium(IV) chloride and zinc dust in anhydrous tetrahydrofuran (B95107) (THF).

-

Heat the mixture to reflux to generate the low-valent titanium reagent.

-

Cool the black slurry to room temperature.

-

Add a solution of 4-(2-(dimethylamino)ethoxy)benzophenone and propiophenone (B1677668) in anhydrous THF dropwise.

-

After the addition, heat the reaction mixture to reflux for several hours.

-

Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.

-

Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield predominantly (Z)-Tamoxifen.

Quantitative Data

The efficacy of Tamoxifen is rooted in its high binding affinity for the estrogen receptor.

| Compound | Receptor/Assay | Value | Units | Reference |

| Tamoxifen | Estrogen Receptor (calf uterus) | ~1.7 | nM (Kd) | [6] |

| 4-hydroxytamoxifen | Estrogen Receptor (human breast carcinoma) | Equal to Estradiol (B170435) | (Relative Affinity) | [7] |

| N-desmethyltamoxifen | Estrogen Receptor (human breast carcinoma) | <1% of Tamoxifen | (Relative Affinity) | [7] |

Mechanism of Action: Signaling Pathway

Tamoxifen exerts its therapeutic effect by competitively inhibiting the binding of estradiol to the estrogen receptor (ER), which is overexpressed in the majority of breast cancers. This binding event leads to a conformational change in the ER that prevents the recruitment of co-activators necessary for gene transcription, thereby halting the cell cycle and inhibiting tumor growth.

References

- 1. Dora Richardson - Wikipedia [en.wikipedia.org]

- 2. Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncodaily.com [oncodaily.com]

- 4. US4536516A - Alkene derivatives - Google Patents [patents.google.com]

- 5. 50th ANNIVERSARY OF THE FIRST CLINICAL TRIAL WITH ICI 46,474 (TAMOXIFEN): THEN WHAT HAPPENED? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Fenclozic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclozic acid, with the IUPAC name 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1960s.[1][2][3] It exhibited analgesic, antipyretic, and anti-inflammatory properties.[2][3][4] Despite its initial promise, fenclozic acid was withdrawn from the market in 1970 due to instances of jaundice and hepatotoxicity observed in patients.[1][5] This technical guide provides a comprehensive overview of the core physicochemical properties of fenclozic acid, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of fenclozic acid is presented below. These parameters are crucial for understanding the drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[1] |

| CAS Number | 17969-20-9[1] |

| Molecular Formula | C₁₁H₈ClNO₂S[1] |

| Molecular Weight | 253.71 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl[1] |

| InChI | InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)[1] |

| InChI Key | APBSKHYXXKHJFK-UHFFFAOYSA-N[1] |

| Synonyms | ICI 54450, Myalex, 2-(4-chlorophenyl)-4-thiazoleacetic acid[1][6] |

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for fenclozic acid.

| Property | Value | Source |

| Melting Point | 155-156 °C | [6] |

| Solubility | Sparingly soluble in water; Soluble in most organic solvents. | [6] |

| logP (Octanol/Water) | 3.29 | [7] |

| Predicted XLogP3-AA | 2.7 | [1] |

| pKa | Not explicitly reported in the literature. As a carboxylic acid, it is expected to be in the acidic range. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of fenclozic acid can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry fenclozic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For fenclozic acid, this is reported as 155-156 °C.[6]

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

-

Solvent Saturation: n-Octanol is saturated with water, and water (or a suitable buffer, typically pH 7.4 for physiological relevance) is saturated with n-octanol.

-

Sample Preparation: A known concentration of fenclozic acid is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two saturated solvent phases are mixed in a flask or tube with the dissolved fenclozic acid. The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of fenclozic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a standard method for determining the pKa of an acidic compound like fenclozic acid.

-

Sample Preparation: A precise amount of fenclozic acid is dissolved in a known volume of water or a co-solvent system if solubility is low.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) of known concentration is gradually added to the fenclozic acid solution in small increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

Proposed Metabolic Pathway Leading to Hepatotoxicity

Fenclozic acid's hepatotoxicity is believed to be mediated by the formation of reactive metabolites.[2][8][9] The following diagram illustrates the proposed metabolic pathway.

Caption: Proposed metabolic activation of fenclozic acid leading to hepatotoxicity.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay is a standard in vivo model to assess the anti-inflammatory activity of compounds like fenclozic acid.[3][10][11]

References

- 1. Fenclozic Acid | C11H8ClNO2S | CID 28858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fenclozic acid - Wikipedia [en.wikipedia.org]

- 6. Fenclozic Acid [drugfuture.com]

- 7. fenclozic acid [stenutz.eu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Fenclozine's Role as a Cyclooxygenase Inhibitor: A Technical Examination

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of fenclozine as a cyclooxygenase (COX) inhibitor. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available pharmacological data, outlines detailed experimental protocols for assessing COX inhibition, and visualizes key pathways to offer a comprehensive understanding of this compound's role in the context of non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

This compound, also known as fenclozic acid, is a thiazole (B1198619) acetic acid derivative developed for its anti-inflammatory, analgesic, and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2][3] Despite demonstrating anti-inflammatory potency comparable to or greater than phenylbutazone (B1037) in preclinical studies, this compound's clinical development was halted due to observations of hepatotoxicity in humans.[1][4] A significant challenge in characterizing this compound's COX inhibitory profile is the lack of publicly available direct quantitative data, such as half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2. This guide, therefore, provides a comparative analysis with structurally related compounds to infer its likely mechanism and presents a standardized protocol for its potential in vitro evaluation.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory effects of this compound are attributed to its inhibition of the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[2][3]

-

COX-1 is a constitutively expressed enzyme present in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and mediating platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammation, pain, and fever.

By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[2] The balance of inhibition between COX-1 and COX-2 is a crucial determinant of an NSAID's efficacy and side-effect profile. Inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while concurrent inhibition of COX-1 can lead to gastrointestinal side effects.

Quantitative Data and Comparative Analysis

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin | 0.009 | 0.31 | 0.029 |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Celecoxib | 82 | 6.8 | 12 |

Data compiled from various sources. Values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against purified COX-1 and COX-2 enzymes. This method can be adapted to generate the currently unavailable IC50 values.

Materials and Reagents

-

Purified ovine or human COX-1 and COX-2 enzymes

-

This compound

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostaglandins

-

96-well plates

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

-

Stopping solution (e.g., a strong acid)

-

Incubator and plate reader

Assay Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, create serial dilutions of the this compound stock solution in the reaction buffer to achieve a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add the this compound dilutions or a vehicle control (DMSO in reaction buffer) to the appropriate wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for prostaglandin production.

-

Termination of Reaction: Stop the reaction by adding the stopping solution.

-

Quantification of Prostaglandins: Measure the amount of PGE2 (or another relevant prostaglandin) produced in each well using a specific EIA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Conclusion and Future Directions

This compound's history as a potent anti-inflammatory agent underscores its function as a cyclooxygenase inhibitor. While the discontinuation of its clinical development due to hepatotoxicity has limited the availability of direct quantitative data on its COX-1/COX-2 selectivity, its established pharmacological profile provides strong evidence for its mechanism of action.[1][2] The provided experimental protocol offers a clear pathway for researchers to determine the specific inhibitory characteristics of this compound. Further investigation into the COX inhibition profile of this compound and its analogs could provide valuable insights for the design of novel anti-inflammatory agents with improved safety profiles. Understanding the structure-activity relationships of thiazole-containing compounds may yet yield potent and selective COX inhibitors with a reduced risk of adverse effects.

References

- 1. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ard.bmj.com [ard.bmj.com]

Pharmacological Profile of Fenclozic Acid in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in a range of preclinical models. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. Despite its promising preclinical profile, the clinical development of fenclozic acid was terminated due to hepatotoxicity observed in humans. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of fenclozic acid, summarizing available quantitative data, detailing key experimental methodologies, and visualizing relevant biological pathways and workflows.

Anti-inflammatory, Analgesic, and Antipyretic Activities

Fenclozic acid exhibited potent anti-inflammatory, analgesic, and antipyretic effects in various preclinical animal models, including rats, mice, and guinea pigs.[1][2][3][4] In short-duration preclinical studies, its potency was comparable to that of phenylbutazone (B1037), a widely used NSAID at the time.[3][4] However, in longer-duration studies, fenclozic acid was found to be more potent than phenylbutazone.[3][4] The pharmacological activity of fenclozic acid is not mediated by stimulation of the adrenal glands, and it does not possess corticosteroid-like activity.[3][4]

Quantitative Efficacy Data

While direct ED50 values for fenclozic acid are not consistently reported in publicly available literature, the following table summarizes its qualitative efficacy in key preclinical models.

| Pharmacological Effect | Preclinical Model | Species | Efficacy Summary | Reference Compound |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Rat | Dose-dependent reduction in paw swelling, similar potency to phenylbutazone. | Phenylbutazone |

| Anti-inflammatory | Adjuvant-induced Arthritis | Rat | Effective in reducing inflammation in both developing and established arthritis models. More potent than phenylbutazone in longer-duration tests. | Phenylbutazone |

| Analgesic | Acetic Acid-induced Writhing | Mouse | Demonstrated peripheral analgesic activity by reducing the number of writhes. | - |

| Antipyretic | Brewer's Yeast-induced Pyrexia | Rat | Significant reduction in fever. | - |

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the pharmacological effects of fenclozic acid is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[5][6]

In Vitro COX Inhibition Data

| Enzyme | IC50 Value |

| COX-1 | Not publicly available |

| COX-2 | Not publicly available |

Prostaglandin (B15479496) Synthesis Inhibition Pathway

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of fenclozic acid.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies in rats and mice have provided insights into the pharmacokinetic profile of fenclozic acid.

-

Absorption: Following oral administration in rats, fenclozic acid is absorbed from the gastrointestinal tract.[6]

-

Distribution: Whole-body autoradiography in mice revealed that fenclozic acid distributes to most tissues, with the exception of the brain.[7] Radioactivity was observed to persist in the blood, kidney, and liver for up to 72 hours after dosing.[7]

-

Metabolism: The liver is the primary site of metabolism for fenclozic acid.[6] Key metabolic pathways include oxidative metabolism mediated by Cytochrome P450 enzymes and conjugation reactions.[2][6] The formation of reactive metabolites has been linked to the hepatotoxicity observed in humans.[2]

-

Excretion: In mice, the majority of an administered dose is excreted in the urine (approximately 49%), with a smaller portion eliminated in the feces (approximately 13%).[7]

Pharmacokinetic Parameters in Rats

The following table summarizes the pharmacokinetic parameters of fenclozic acid in rats after oral administration.

| Parameter | Value | Species | Dose | Route |

| Tmax (Time to Peak Plasma Concentration) | ~ 1 hour | Rat | 10 & 50 mg/kg | Oral |

| Cmax (Peak Plasma Concentration) | 12.4 - 12.9 µg/mL | Rat | 10 mg/kg | Oral |

| 76.2 - 83.7 µg/mL | Rat | 50 mg/kg | Oral | |

| t½ (Half-life) | 11.2 - 12.4 hours | Rat | 10 & 50 mg/kg | Oral |

| Bioavailability | 85 - 120% | Rat | 10 & 50 mg/kg | Oral |

Toxicology

The primary toxicity concern with fenclozic acid is hepatotoxicity, which was observed in humans at a daily dose of 400 mg but was not replicated in preclinical animal testing.[1] In vitro studies have suggested that the formation of reactive metabolites plays a role in this toxicity.[2] The oral LD50 in rats and mice provides a measure of acute toxicity.

| Parameter | Value | Species |

| Oral LD50 | 1000-5000 mg/kg | Rat |

| Oral LD50 | 430 mg/kg | Mouse |

Experimental Protocols

Detailed methodologies for key preclinical assays used to evaluate the pharmacological profile of fenclozic acid are provided below.

Carrageenan-induced Paw Edema in Rats (Anti-inflammatory)

This model assesses the ability of a compound to inhibit acute inflammation.

Procedure:

-

Male Wistar or Sprague-Dawley rats (150-200g) are used.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

Fenclozic acid is administered orally (p.o.) as a suspension.

-

After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Adjuvant-induced Arthritis in Rats (Anti-inflammatory)

This model is used to evaluate compounds for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.

Procedure:

-

Arthritis is induced in male Lewis rats by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad or base of the tail.

-

Fenclozic acid is administered orally daily, starting either on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).

-

The severity of arthritis is assessed by measuring the volume of the injected and non-injected paws and by a visual arthritis score.

-

Body weight is also monitored as an indicator of systemic inflammation.

Acetic Acid-induced Writhing Test in Mice (Analgesic)

This test is used to screen for peripheral analgesic activity.

Procedure:

-

Swiss albino mice (20-25g) are used.

-

Fenclozic acid is administered orally.

-

After a specific time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle control group.

Brewer's Yeast-induced Pyrexia in Rats (Antipyretic)

This model is used to evaluate the antipyretic (fever-reducing) activity of a compound.

Procedure:

-

The basal rectal temperature of Wistar rats is measured.

-

Pyrexia is induced by a subcutaneous injection of a 15-20% suspension of Brewer's yeast in saline.

-

18-24 hours after the yeast injection, the rectal temperature is measured again to confirm the development of fever.

-

Fenclozic acid is administered orally to the pyretic rats.

-

Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration to determine the reduction in temperature.

Conclusion

Fenclozic acid demonstrated a robust preclinical pharmacological profile, with significant anti-inflammatory, analgesic, and antipyretic activities comparable to or exceeding that of phenylbutazone in various animal models. Its mechanism of action is consistent with other NSAIDs, involving the inhibition of COX enzymes. However, the development of fenclozic acid was halted due to unforeseen hepatotoxicity in humans, which was not predicted by preclinical safety studies. This case highlights the challenges of interspecies differences in drug metabolism and toxicity. The information presented in this technical guide provides a comprehensive resource for researchers and scientists interested in the preclinical pharmacology of fenclozic acid and the broader field of NSAID development.

References

- 1. benchchem.com [benchchem.com]

- 2. The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; `Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Insights into Fenclozic Acid for Rheumatoid Arthritis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of fenclozic acid (ICI 54,450; Myalex) for the treatment of rheumatoid arthritis. Fenclozic acid, a thiazole (B1198619) acetic acid derivative, emerged in the late 1960s as a novel anti-inflammatory agent. This document synthesizes available data from foundational clinical trials, focusing on quantitative outcomes, experimental designs, and the drug's proposed mechanisms of action and observed toxicities.

Quantitative Clinical Trial Data

Early clinical investigations of fenclozic acid in patients with rheumatoid arthritis were primarily focused on its anti-inflammatory and analgesic effects compared to existing therapies and placebo. The following tables summarize the key quantitative data extracted from these studies.

Table 1: Patient Demographics and Study Design

| Characteristic | Study Details |

| Study Population | Patients with definite or classical rheumatoid arthritis |

| Number of Patients | 40 |

| Trial Design | Within-patient, cross-over comparison |

| Treatments | Fenclozic acid, Aspirin (B1665792), Placebo |

| Fenclozic Acid Dosage | 200 mg and 400 mg daily |

| Aspirin Dosage | 3.6 g and 5.4 g daily |

| Treatment Duration | 10 days for each treatment period |

Table 2: Clinical Efficacy Measures

| Clinical Assessment | Fenclozic Acid (400 mg/day) | Aspirin (5.4 g/day ) | Placebo |

| Articular Index (Mean Score) | Significant reduction | Significant reduction | No significant change |

| Grip Strength (Mean Improvement) | Significant improvement | Significant improvement | No significant change |

| Patient Preference | Favored over placebo and aspirin | - | - |

| Analgesic Effect | 200 mg fenclozic acid was superior to 600 mg aspirin and placebo | - | - |

Table 3: Adverse Events and Laboratory Findings

| Adverse Event / Laboratory Finding | Fenclozic Acid | Aspirin | Notes |

| Jaundice | Reported in subsequent trials, leading to withdrawal[1] | Not reported | Onset of jaundice was observed between 17 and 35 days of treatment in some patients.[1] |

| Elevated Serum Transaminases (SGOT) | Observed in some patients[1] | Observed in a higher proportion of patients in one study | The initial trials noted that aspirin produced more instances of elevated SGOT than fenclozic acid.[1] |

| Gastrointestinal Side Effects | Generally well-tolerated in initial short-term studies | Common | - |

Experimental Protocols

The early clinical trials of fenclozic acid employed rigorous methodologies for the time to assess its efficacy and safety in patients with rheumatoid arthritis.

Patient Selection Criteria

-

Inclusion Criteria: Patients diagnosed with "definite" or "classical" rheumatoid arthritis according to the criteria established by the American Rheumatism Association. The disease was required to be active at the time of the study.

-

Exclusion Criteria: Patients with co-existing diseases that could interfere with the assessment of the drug's efficacy or safety.

Trial Design and Treatment Regimen

A within-patient, cross-over design was utilized to minimize inter-patient variability. Each patient served as their own control, receiving each of the study medications in a randomized order.

-

Treatment Arms:

-

Fenclozic Acid (200 mg or 400 mg daily)

-

Aspirin (3.6 g or 5.4 g daily)

-

Placebo

-

-

Washout Period: A washout period was instituted between each 10-day treatment period to minimize the carry-over effects of the medications.

-

Concomitant Medications: The use of other anti-inflammatory drugs was discontinued (B1498344) prior to and during the trial.

Efficacy and Safety Assessments

A battery of clinical and laboratory tests was used to evaluate the drug's performance.

-

Clinical Assessments:

-

Articular Index: A measure of joint tenderness.

-

Strength of Grip: Measured using a sphygmomanometer cuff.

-

Patient Preference: Patients were asked to state their preferred treatment at the end of the trial.

-

Analgesic Activity: Assessed by comparing the effects of single doses of fenclozic acid, aspirin, and placebo.

-

-

Laboratory Investigations:

-

Hematology: Hemoglobin levels, white blood cell counts.

-

Biochemistry: Serum levels of aspartate aminotransferase (SGOT), isocitrate dehydrogenase, and alkaline phosphatase were monitored to assess liver function.

-

Signaling Pathways and Mechanisms

Anti-inflammatory Mechanism of Action

The primary anti-inflammatory effect of fenclozic acid is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX, fenclozic acid reduces the production of these pro-inflammatory molecules.

References

Toxicological Profile of Fenclozine: An Overview of Preclinical Assessment In Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenclozine, a psychotropic agent developed by Imperial Chemical Industries (ICI) under the code ICI 54,450, underwent preclinical toxicological evaluation to characterize its safety profile before clinical trials. Despite extensive searches of publicly available scientific literature and databases, specific quantitative toxicological data, such as LD50 values and detailed experimental protocols for this compound, are not readily accessible. This is not uncommon for older compounds where much of the data may reside in internal corporate archives or non-digitized regulatory submissions.

This guide, therefore, provides a comprehensive overview of the types of early animal toxicological studies that would have been conducted for a compound like this compound during its development era. The information presented is based on established principles of preclinical safety assessment and serves as a framework for understanding the potential toxicological profile of this compound.

Introduction to Preclinical Toxicological Assessment

The primary objective of preclinical toxicology studies is to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for human clinical trials. These studies are conducted in various animal species to assess the effects of acute and chronic exposure to a new chemical entity.

Key Areas of Toxicological Investigation

The preclinical safety evaluation of a compound like this compound would have encompassed several key areas:

-

Acute Toxicity: These studies aim to determine the effects of a single, high dose of the substance. The primary endpoint is often the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.

-

Chronic Toxicity: To assess the effects of long-term exposure, chronic toxicity studies are conducted over an extended period, often several months. These studies help to identify target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and Developmental Toxicity: These studies are crucial to evaluate the potential effects of the drug on fertility, pregnancy, and fetal development. They assess parameters such as mating performance, implantation, embryonic and fetal development, and postnatal development of the offspring.

Experimental Protocols in Preclinical Toxicology

While specific protocols for this compound are unavailable, the following sections describe the general methodologies employed in early animal toxicology studies.

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Typical Protocol:

-

Animal Species: Commonly rats and mice.

-

Dose Administration: A single dose administered via the intended clinical route (e.g., oral, intravenous).

-

Dose Range: A range of doses, including a control group, are tested to establish a dose-response curve.

-

Observation Period: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality.

-

Data Collection: Mortality, clinical signs, body weight changes, and gross pathology at necropsy are recorded.

Chronic Toxicity Studies

Objective: To evaluate the toxicological effects of repeated dosing over a prolonged period.

Typical Protocol:

-

Animal Species: Typically one rodent (e.g., rat) and one non-rodent species (e.g., dog).

-

Dose Administration: Daily administration of the test substance for a specified duration (e.g., 3, 6, or 12 months).

-

Dose Levels: Multiple dose levels, including a control and a high dose intended to produce some toxicity, are used.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography (in non-rodents), hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

Reproductive and Developmental Toxicity Studies

Objective: To assess the potential for adverse effects on reproduction and development.

Typical Protocol (Segment I, II, and III studies):

-

Segment I (Fertility and Early Embryonic Development): Dosing of male and female animals before and during mating to assess effects on fertility and early embryonic development.

-

Segment II (Embryo-Fetal Development): Dosing of pregnant animals during the period of organogenesis to evaluate teratogenic potential.

-

Segment III (Prenatal and Postnatal Development): Dosing of pregnant and lactating animals to assess effects on late fetal development, parturition, and postnatal development of the offspring.

-

Animal Species: Primarily rats and rabbits.

-

Endpoints: Mating success, pregnancy rates, number of corpora lutea, implantation sites, resorptions, live and dead fetuses, fetal weight, and external, visceral, and skeletal abnormalities in the fetuses. Postnatal development includes survival, growth, and reproductive capacity of the offspring.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for preclinical toxicology studies.

Caption: Workflow of a typical acute toxicity study.

Caption: Workflow of a typical chronic toxicity study.

Conclusion

While specific toxicological data for this compound from its early development are not publicly available, this guide provides a comprehensive overview of the standard preclinical safety assessments that would have been conducted. Understanding these fundamental toxicological principles and experimental workflows is essential for researchers and drug development professionals when evaluating the potential safety profile of any pharmaceutical compound, including those with limited publicly accessible data. The absence of specific data for this compound underscores the importance of thorough and transparent data sharing in the scientific community.

Fenclozic Acid: An In-Depth Guide to In Vivo Metabolism and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from clinical development due to hepatotoxicity. Understanding the metabolic pathways and identifying the resulting metabolites are crucial for elucidating the mechanisms of its toxicity and for the broader context of drug safety assessment. This document details the biotransformation of fenclozic acid, presents quantitative data from in vivo studies, outlines key experimental protocols, and visualizes the core metabolic pathways and experimental workflows.

Introduction

Fenclozic acid, chemically [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, was developed in the 1960s for its analgesic, antipyretic, and anti-inflammatory properties.[1] Despite a promising preclinical safety profile, it was withdrawn from clinical trials after observations of hepatotoxicity in humans.[2][3] This discrepancy between preclinical animal data and human outcomes underscores the importance of thorough metabolic investigation. The primary mechanism of fenclozic acid's toxicity is attributed to its metabolic activation into reactive metabolites.[4]

Metabolic Pathways of Fenclozic Acid

The liver is the primary site for the metabolism of fenclozic acid.[1] The biotransformation involves both Phase I oxidative reactions and Phase II conjugation reactions.

Phase I Metabolism: Oxidative Biotransformation

The initial and critical step in the metabolism of fenclozic acid is the oxidation of the chlorophenyl ring by Cytochrome P450 (CYP) enzymes.[1] This reaction leads to the formation of a reactive epoxide intermediate, which is a key contributor to the observed hepatotoxicity.[1][4]

Phase II Metabolism: Conjugation and Detoxification

The reactive epoxide and the parent molecule can undergo several conjugation reactions:

-

Glutathione (B108866) (GSH) Conjugation: The electrophilic epoxide intermediate can be detoxified by conjugation with glutathione. This pathway leads to the formation of numerous GSH-related products, including positional and diastereoisomers.[2][3][5] Further processing of these conjugates can lead to the formation of cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine (B43971) metabolites.[6][7]

-

Taurine (B1682933) and Glucuronic Acid Conjugation: The carboxylic acid moiety of fenclozic acid can be directly conjugated with taurine and glucuronic acid.[1] The formation of an acyl glucuronide is another potential pathway for producing reactive metabolites.[6][7]

-

Acyl-CoA Conjugates: The formation of acyl-CoA conjugates has also been demonstrated, which can then lead to the biosynthesis of acyl carnitine, taurine, glutamine, and glycine (B1666218) conjugates.[6][7]

The following diagram illustrates the principal metabolic pathways of fenclozic acid.

In Vivo Metabolite Identification Studies

Modern analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), have been instrumental in identifying a wide array of fenclozic acid metabolites in vivo.[2][8] Studies in bile duct-cannulated rats have been particularly insightful, allowing for the collection and characterization of biliary metabolites.[2][5]

A significant study successfully identified an epoxide reactive metabolite and up to 16 related glutathione (GSH) products in rats.[2][3][5] In addition to the GSH conjugates, seven other metabolites were identified.[2][3][5]

Studies in chimeric mice with humanized livers have also been employed to investigate human-specific metabolism.[6][7] These studies revealed a number of unique "human" metabolites, providing further clues into the species-specific toxicity of fenclozic acid.[6][7]

Quantitative Data on Fenclozic Acid Metabolism

The following tables summarize the quantitative data on the excretion and metabolite profiles of fenclozic acid from various in vivo studies.

Table 1: Excretion of Fenclozic Acid in Different Species

| Species | Route of Administration | Dose | % of Dose in Urine | % of Dose in Feces | Time Period | Reference |

| Mouse | Oral | 10 mg/kg | ~49% | ~13% | 72 hours | [1] |

| Hepatic Reductase Null (HRN) Mouse | Oral | 10 mg/kg | 55% | 5% | 72 hours | [9] |

Table 2: Major Metabolites of Fenclozic Acid Identified In Vivo

| Metabolite Class | Specific Metabolites Identified | Species | Matrix | Analytical Method | Reference |

| Parent Drug | Fenclozic Acid | Rat, Mouse | Bile, Urine, Feces, Plasma | HPLC-MS | [2][6][10] |

| Phase I - Oxidative | Epoxide Intermediate (inferred) | Rat | Bile | HPLC-HRMS | [2][5] |

| Various Hydroxylated Metabolites | Chimeric Mouse (humanized liver) | Plasma, Excreta | LC-MS | [6][7] | |

| Phase II - Conjugates | Glutathione (GSH) Conjugates (up to 16) | Rat | Bile | HPLC-HRMS | [2][3][5] |

| Cysteinyl, N-acetylcysteinyl, Cysteinylglycine | Chimeric Mouse (humanized liver) | Plasma, Excreta | LC-MS | [6][7] | |

| Taurine Conjugate | Rat, Mouse | Bile, Urine | HPLC-MS | [1][10] | |

| Glucuronide Conjugate (Acyl and Ether) | Mouse | Urine | LC-MS | [11] | |

| Acyl-CoA derived (Carnitine, Glutamine, Glycine) | Chimeric Mouse (humanized liver) | Plasma, Excreta | LC-MS | [6][7] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following sections outline the general protocols for key experiments in fenclozic acid metabolism studies.

In Vivo Animal Study for Metabolite Profiling

This protocol describes a typical in vivo study for the identification of metabolites in a rodent model.

Protocol Details:

-

Animal Model: Wistar rats with cannulated bile ducts are often used to facilitate the collection of bile, which concentrates metabolites.[2] Chimeric mice with humanized livers can be used for human-specific metabolite identification.[6]

-

Dosing: Fenclozic acid is typically administered orally. A radiolabeled version (e.g., [¹⁴C]-fenclozic acid) can be used to aid in tracking all drug-related material.[8]

-

Sample Collection: Bile, urine, and feces are collected at predetermined time intervals (e.g., 0-6h, 6-12h, 12-24h) post-dose.[6] Blood samples are also collected to analyze plasma concentrations.

-

Sample Preparation: Biological samples are processed to extract the metabolites. This may involve protein precipitation, solid-phase extraction, or liquid-liquid extraction.

-

Analytical Method: Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is the method of choice for separating and identifying metabolites.[8]

-

Data Analysis: The mass spectral data is analyzed to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In Vitro Covalent Binding Assay

This assay is used to assess the potential of a drug to form reactive metabolites that can covalently bind to cellular macromolecules, such as proteins.

Protocol Details:

-

Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., human, rat, dog) to provide a source of CYP enzymes.[4]

-

Incubation: Radiolabeled fenclozic acid is incubated with the liver microsomes in the presence of an NADPH-generating system to initiate metabolic reactions.[1] A control incubation without NADPH is run in parallel.

-

Protein Precipitation and Washing: After incubation, the protein is precipitated (e.g., with acetonitrile) and washed multiple times to remove any non-covalently bound drug.

-

Quantification: The amount of radioactivity remaining in the protein pellet is quantified using liquid scintillation counting.

-

Data Analysis: The extent of covalent binding is typically expressed as picomoles of drug equivalent bound per milligram of microsomal protein.[11]

Conclusion

The in vivo metabolism of fenclozic acid is complex, involving both oxidative and conjugative pathways. The formation of a reactive epoxide intermediate through CYP-mediated oxidation is a critical event linked to its hepatotoxicity. The identification of numerous glutathione-derived and other conjugates in various animal models has significantly advanced our understanding of its biotransformation. The experimental protocols and analytical strategies detailed in this guide provide a framework for researchers investigating drug metabolism and toxicity. The case of fenclozic acid continues to be a valuable lesson in drug development, highlighting the importance of comprehensive metabolic studies to ensure drug safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the reactive metabolites of fenclozic acid in bile duct cannulated (BDC) rats - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolic fate of fenclozic acid in chimeric mice with a humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 10. Acute liver effects, disposition and metabolic fate of [14C]-fenclozic acid following oral administration to normal and bile-cannulated male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetics of Fenclozic Acid in Rodent Models: A Technical Guide for Researchers

An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of Fenclozic Acid in Rats and Mice for Application in Drug Development and Toxicological Research.

Fenclozic acid, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s, demonstrated significant analgesic, antipyretic, and anti-inflammatory properties in preclinical studies.[1] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Despite its initial promise, the clinical development of fenclozic acid was terminated due to observations of hepatotoxicity in human trials.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of fenclozic acid in rats and mice, presenting available data on its absorption, distribution, metabolism, and excretion (ADME), detailing experimental protocols, and visualizing key pathways to inform future research in drug metabolism and toxicology.

Pharmacokinetic Profile

Absorption

Following oral administration, fenclozic acid is absorbed from the gastrointestinal tract. In rats, peak plasma concentrations have been observed approximately one hour after dosing, suggesting relatively rapid absorption.[2]

Distribution

Whole-body autoradiography studies in mice have revealed that fenclozic acid distributes to most tissues.[2] A notable exception is the brain, indicating limited penetration of the blood-brain barrier.[2] Radioactivity has been shown to persist in the blood, kidneys, and liver for up to 72 hours post-administration, suggesting a potential for accumulation in these organs.[2]

Metabolism

The liver is the principal site of fenclozic acid metabolism. The metabolic pathways are complex and are considered to be directly linked to the compound's hepatotoxic effects.[2] Key metabolic transformations include:

-

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are instrumental in the biotransformation of fenclozic acid.[2] This oxidative metabolism can lead to the formation of reactive metabolites.

-

Conjugation: The carboxylic acid moiety of fenclozic acid can undergo conjugation with taurine (B1682933) and glucuronic acid.[3] Additionally, the formation of acyl-CoA conjugates has been demonstrated.[2] Studies in hepatic reductase null (HRN) mice, which have inactive hepatic CYP450s, show that metabolism is dominated by amino acid conjugation with glycine (B1666218) and taurine.[3]

-

Reactive Metabolite Formation: A critical aspect of fenclozic acid metabolism is the generation of reactive electrophilic intermediates. An epoxide reactive metabolite has been identified, which can be detoxified through conjugation with glutathione (B108866) (GSH).[2] The formation of these reactive species and their subsequent covalent binding to cellular macromolecules, particularly proteins, is believed to be a key initiating event in the observed liver injury.[2]

Excretion

In mice, the primary route of elimination for fenclozic acid and its metabolites is through the urine.[2] Studies have shown that approximately 49% of an administered dose is excreted via the urine, with a smaller fraction of about 13% eliminated in the feces.[4] In HRN mice, urinary and cage wash elimination accounted for approximately 55% of the dose, with 5% excreted in the feces.[3] In rats, a dose-dependent increase in biliary secretion has been observed, with the taurine conjugate being a major metabolite in bile at higher doses.[5]

Key Metabolic and Toxicological Pathways

The following diagrams illustrate the proposed metabolic pathway of fenclozic acid and the putative mechanism of its associated hepatotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacokinetic studies. The following sections outline key experimental protocols for the in-vivo administration and sample collection for fenclozic acid analysis in rodent models.

Oral Administration of Fenclozic Acid in Rats and Mice (Oral Gavage)

This protocol describes the standard procedure for oral administration of a test compound to rats and mice.

Materials:

-

Fenclozic acid

-

Appropriate vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in saline)[5]

-

Animal scale

-

Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[6][7]

-

Syringes

Procedure:

-

Animal Preparation: Fast the animals overnight with free access to water before dosing.[5]

-

Dosage Calculation: Weigh each animal to determine the precise dosing volume. The maximum recommended dosing volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[6]

-

Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib, and mark the needle accordingly.[7]

-

Restraint: Restrain the animal firmly but gently to immobilize the head and align the esophagus.[7]

-

Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus to the pre-marked depth. Administer the fenclozic acid suspension smoothly.[7]

-

Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10 minutes.[8]

Blood Sample Collection for Pharmacokinetic Analysis in Mice

This protocol outlines a method for serial blood sampling from a single mouse to generate a pharmacokinetic profile.

Materials:

-

Lancets for submandibular bleeding[9]

-

Heparinized capillary tubes[9]

-

Microcentrifuge tubes (e.g., 0.5 ml)[9]

-

Anesthetic (e.g., isoflurane)[9]

-

Syringe and needle for cardiac puncture (terminal bleed)[9]

-

Centrifuge

Procedure:

-

Pre-dose Sample: Collect a baseline blood sample if required.

-

Serial Sampling:

-

Early Time Points (e.g., 5, 15, 30 minutes): Collect approximately 30 µL of blood via submandibular vein puncture using a lancet.[9]

-

Intermediate Time Points (e.g., 1, 2, 4 hours): Anesthetize the mouse with isoflurane (B1672236) and collect blood from the retro-orbital sinus using a heparinized capillary tube.[9]

-

-

Terminal Bleed: At the final time point, euthanize the mouse and collect a larger volume of blood via cardiac puncture.[9]

-